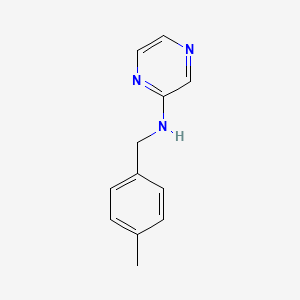

N-(1-adamantylmethyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-adamantylmethyl)prop-2-enamide” is a compound with the CAS Number: 19026-83-6 . It has a molecular weight of 205.3 and is typically stored at room temperature . It is usually available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide was achieved by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a total of 52 bonds, including 28 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis

The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer . The chemical structures of copolymers were characterized by Fourier transform infrared (FTIR) spectroscopy . The thermal stability of the copolymers was assessed by thermogravimetric analysis (TGA) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 205.3 . It is typically stored at room temperature and is usually available in powder form . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Asymmetric Hydrogenation Catalyst

N-(1-Adamantylmethyl)prop-2-enamide has been utilized in the asymmetric hydrogenation of enamides. This process, catalyzed by Rh-BisP complex, leads to the production of optically active amides with high enantiomeric excess (ee) values. The Rh-MiniPHOS catalyst also shows similar results but with slightly lower efficacy. The reaction showcases a notable effect of the significant decrease of ee for asymmetric hydrogenation when certain substituents are used (Gridnev et al., 2001).

Polymer Synthesis and Characterization

This compound is involved in the synthesis and characterization of new polyamide-imides and polyamides. These polymers, which incorporate adamantyl-containing structures, demonstrate various properties like solubility in different solvents, amorphous nature, and thermal stability. Such polymers could have potential applications in materials science due to their unique physical and chemical properties (Liaw et al., 2001); (Liaw et al., 1999).

Electroactive Polyamides and Polyimides

Research has been conducted on the development of electroactive aromatic polyamides and polyimides containing adamantylphenoxy-substituted triphenylamine units. These polymers exhibit properties like high thermal stability, solubility in polar solvents, and the ability to form transparent and strong films with good mechanical properties. They also show strong UV–vis absorption and photoluminescence spectra, suggesting potential applications in optoelectronic devices (Hsiao et al., 2009).

Antiviral and Antibacterial Properties

This compound derivatives have been explored for their antiviral and antibacterial properties. For example, adamantyl-substituted aglycon derivatives of glycopeptide antibiotics have shown activity against certain bacteria and HIV (Printsevskaya et al., 2005). Additionally, adamantyl-containing β-aminoketones and enaminoketones are researched for potential antiviral activities, indicating a broad spectrum of biological applications for these compounds (Makarova et al., 2001).

Direcciones Futuras

The future directions for “N-(1-adamantylmethyl)prop-2-enamide” and similar compounds could involve their use in the synthesis of smart polymers . These polymers could have applications in various fields, including the oil industry, where they could be used as property enhancers in aqueous bentonite mud .

Mecanismo De Acción

Target of Action

It’s known that this compound is a type of enamide , which are commonly used in various chemical reactions and have potential applications in the pharmaceutical industry.

Mode of Action

Enamides like N-(1-adamantylmethyl)prop-2-enamide are known to undergo a process called reductive hydroalkylation . This reaction involves the regio- and stereoselective hydrometallation of an enamide to generate a catalytic amount of enantioenriched alkylnickel intermediate, followed by C–C bond formation via alkylelectrophiles

Propiedades

IUPAC Name |

N-(1-adamantylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-13(16)15-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h2,10-12H,1,3-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEVJDMQHJLWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate](/img/structure/B2939515.png)

![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)

![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)

![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)